Cas no 39249-85-9 (2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile)

2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- FC1=CC(C#N)=CC=C1C1=CC=C(Cl)C=C1Cl
- 2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile
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- インチ: 1S/C13H6Cl2FN/c14-9-2-4-10(12(15)6-9)11-3-1-8(7-17)5-13(11)16/h1-6H
- InChIKey: DIXBWUMMQCZEIE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1C=CC(C#N)=CC=1F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 314
- トポロジー分子極性表面積: 23.8
- XLogP3: 4.9
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011005361-500mg |
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
39249-85-9 | 97% | 500mg |
$855.75 | 2023-09-02 | |
Alichem | A011005361-1g |
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
39249-85-9 | 97% | 1g |
$1445.30 | 2023-09-02 | |
Alichem | A011005361-250mg |
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
39249-85-9 | 97% | 250mg |
$499.20 | 2023-09-02 |
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrileに関する追加情報
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile (CAS No. 39249-85-9): A Comprehensive Technical Overview
2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile (CAS 39249-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This fluorinated biphenyl derivative exhibits unique electronic properties due to its strategic halogen substitution pattern, making it particularly valuable for advanced applications in medicinal chemistry and electronic materials.
The molecular structure of 2',4'-dichloro-2-fluoro-biphenyl carbonitrile features three strategically placed halogens - two chlorines and one fluorine - along with an electron-withdrawing cyano group. This specific arrangement creates a polarized electronic system that is currently being explored for its potential in drug discovery and organic electronics. Recent studies suggest this compound may serve as a valuable building block for kinase inhibitors and liquid crystal materials.
From a synthetic chemistry perspective, 39249-85-9 represents an interesting case study in cross-coupling reactions and halogen dance chemistry. The compound's preparation typically involves palladium-catalyzed coupling between appropriately substituted benzene rings, followed by careful halogenation steps. Researchers are particularly interested in how the ortho-fluorine substitution affects the molecule's conformational properties and reactivity patterns.
In pharmaceutical applications, the dichloro-fluoro-biphenyl scaffold has shown promise as a core structure for various bioactive molecules. The compound's ability to participate in hydrogen bonding and π-stacking interactions makes it particularly valuable for designing molecules that target protein-protein interactions. Recent patent literature reveals growing interest in this structural motif for cancer therapeutics and anti-inflammatory agents.
The materials science community has also taken notice of 2',4'-dichloro-2-fluoro-biphenyl-4-carbonitrile due to its potential in organic semiconductors. The compound's conjugated system and polarized nature make it a candidate for use in OLED materials and organic photovoltaic devices. Researchers are investigating how the specific halogen pattern influences charge transport properties in thin film applications.
Analytical characterization of CAS 39249-85-9 typically involves a combination of NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. The fluorine atom provides a convenient probe for studying molecular dynamics, while the cyano group offers distinctive IR spectroscopic signatures. These analytical features make the compound particularly amenable to detailed structural studies.
From a regulatory standpoint, 2',4'-dichloro-biphenyl carbonitrile derivatives are subject to careful evaluation under REACH and other chemical control frameworks. While not classified as hazardous under current regulations, researchers working with this compound should follow standard laboratory safety protocols, particularly regarding halogenated aromatic compounds handling and disposal.
The commercial availability of 39249-85-9 has improved in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Current market analysis suggests growing demand for this fluorinated biphenyl building block, particularly from pharmaceutical and advanced materials sectors. Pricing trends indicate moderate costs compared to similar polyhalogenated aromatics.
Environmental fate studies of 2'-fluoro-4'-dichlorobiphenyl-4-carbonitrile indicate typical persistence patterns for halogenated aromatic compounds, though the fluorine substitution may alter some degradation pathways. Researchers are particularly interested in how the different halogens affect the compound's biodegradation and photochemical stability in various environments.
Future research directions for 2',4'-dichloro-2-fluoro-biphenyl-4-carbonitrile likely include expanded applications in medicinal chemistry and exploration of its electronic properties in materials systems. The compound's unique combination of substituents offers numerous possibilities for structure-activity relationship studies and materials property optimization.
For synthetic chemists, the challenges associated with selective functionalization of this polyhalogenated system present interesting opportunities for methodology development. Recent literature has highlighted the potential for metal-catalyzed transformations that take advantage of the different reactivities of the chlorine and fluorine substituents.
In conclusion, 2',4'-Dichloro-2-fluoro-biphenyl-4-carbonitrile (CAS 39249-85-9) represents a versatile and scientifically interesting compound with growing importance in multiple research fields. Its balanced combination of electronic properties, structural features, and synthetic accessibility ensures continued interest from both academic and industrial researchers exploring advanced applications of halogenated aromatic compounds.
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